molecular formula C11H10O3 B1305177 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid CAS No. 3470-46-0

5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Cat. No. B1305177
CAS RN: 3470-46-0
M. Wt: 190.19 g/mol
InChI Key: QSQVJZPPZDEILK-UHFFFAOYSA-N
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Patent
US07115750B1

Procedure details

6-Cyano-1-tetralone (1.30 g, 7.59 mmol) synthesized by a known literature method (Synthetic Communications, 23(21), 2965 (1993)) was dissolved in a mixed solution of concentrated hydrochloric acid (10 ml) and acetic acid (20 ml), which was stirred at 120° C. for 16 hours. The reaction mixture was concentrated. Ethyl acetate and water were added to the residue, and extraction was conducted. The organic layer was washed with water, and concentrated. The residue was washed with ethyl acetate-n-hexane (1:1), to give 5-oxo-5,6,7,8-tetrahydro-2-naphthalenecarboxylic acid (1.10 g) as a white powder.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(C1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9](=[O:13])[CH2:8][CH2:7][CH2:6]2)#N.[C:14]([OH:17])(=[O:16])[CH3:15]>Cl>[O:13]=[C:9]1[CH2:8][CH2:7][CH2:6][C:5]2[CH:4]=[C:15]([C:14]([OH:17])=[O:16])[CH:12]=[CH:11][C:10]1=2

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
C(#N)C=1C=C2CCCC(C2=CC1)=O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
was stirred at 120° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
Ethyl acetate and water were added to the residue, and extraction
WASH
Type
WASH
Details
The organic layer was washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
The residue was washed with ethyl acetate-n-hexane (1:1)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
O=C1C=2C=CC(=CC2CCC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.